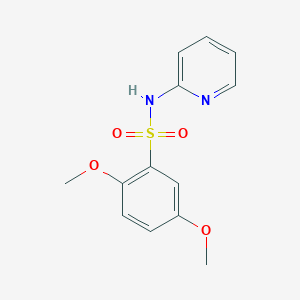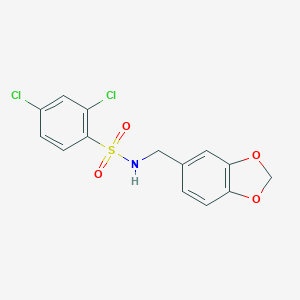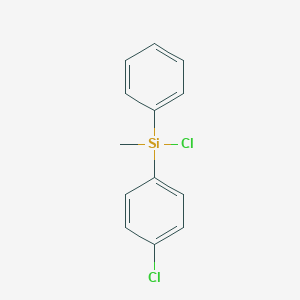
Chloro(4-chlorophenyl)(methyl)(phenyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(4-chlorophenyl)(methyl)(phenyl)silane is a chemical compound with the molecular formula C13H10Cl2Si. It is a chlorosilane derivative, which means it contains a silicon atom bonded to chlorine and organic groups. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chloro(4-chlorophenyl)(methyl)(phenyl)silane can be synthesized through the reaction of (p-chlorophenyl)phenylmethanol with chlorosilanes under specific conditions. The reaction typically involves the use of a catalyst and an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors that allow for precise control of reaction parameters. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction. The final product is then purified using techniques such as distillation or crystallization to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
Chloro(4-chlorophenyl)(methyl)(phenyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, leading to the formation of new compounds.
Hydrolysis: The compound reacts with water to produce (p-chlorophenyl)phenylmethanol and hydrochloric acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base to facilitate the substitution process.
Hydrolysis: The reaction with water is usually carried out under acidic or basic conditions to enhance the reaction rate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound.
Hydrolysis: The major products are (p-chlorophenyl)phenylmethanol and hydrochloric acid.
Oxidation and Reduction: The major products depend on the specific reagents and conditions used in the reactions.
Aplicaciones Científicas De Investigación
Chloro(4-chlorophenyl)(methyl)(phenyl)silane has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the (p-chlorophenyl)phenylmethyl group into target molecules.
Biology: The compound is used in the study of biological systems to investigate the effects of chlorosilane derivatives on cellular processes.
Medicine: Research is being conducted to explore the potential therapeutic applications of this compound and its derivatives.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Chloro(4-chlorophenyl)(methyl)(phenyl)silane involves its interaction with specific molecular targets and pathways. The compound can react with nucleophiles in biological systems, leading to the modification of proteins and other biomolecules. This can result in changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
Similar Compounds
(p-Chlorophenyl)trimethylsilane: Similar in structure but with three methyl groups attached to the silicon atom instead of a phenylmethyl group.
(p-Chlorophenyl)dimethylchlorosilane: Similar in structure but with two methyl groups and one chlorine atom attached to the silicon atom.
(p-Chlorophenyl)methylchlorosilane: Similar in structure but with one methyl group and one chlorine atom attached to the silicon atom.
Uniqueness
Chloro(4-chlorophenyl)(methyl)(phenyl)silane is unique due to the presence of both a (p-chlorophenyl) group and a phenylmethyl group attached to the silicon atom. This unique structure imparts specific chemical properties and reactivity to the compound, making it valuable in various applications.
Propiedades
Número CAS |
18081-12-4 |
|---|---|
Fórmula molecular |
C16H21NOHBr |
Peso molecular |
267.22 g/mol |
Nombre IUPAC |
chloro-(4-chlorophenyl)-methyl-phenylsilane |
InChI |
InChI=1S/C13H12Cl2Si/c1-16(15,12-5-3-2-4-6-12)13-9-7-11(14)8-10-13/h2-10H,1H3 |
Clave InChI |
TXIWQBIZRHIXTA-UHFFFAOYSA-N |
SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)Cl |
SMILES canónico |
C[Si](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)Cl |
| 18081-12-4 1842-15-5 |
|
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


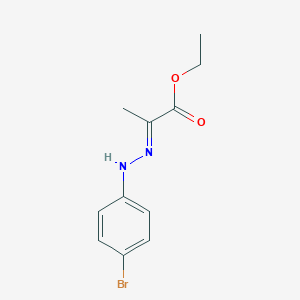
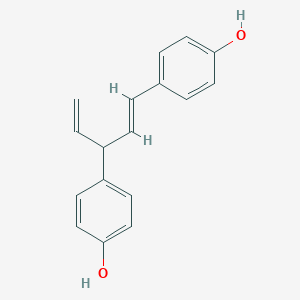
![1-Methoxy-9,12-dimethyltricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231809.png)
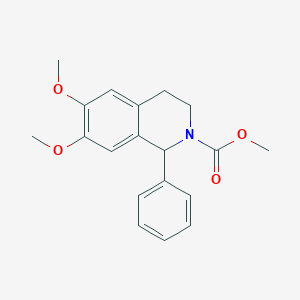
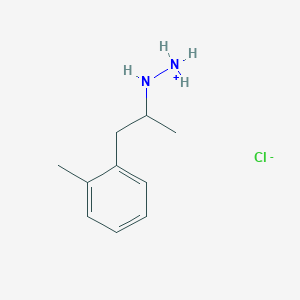
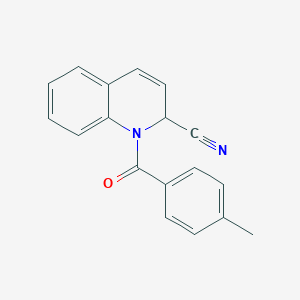
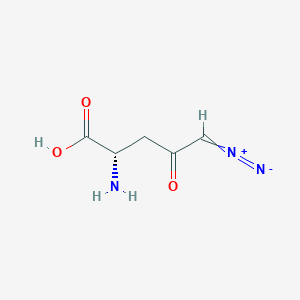
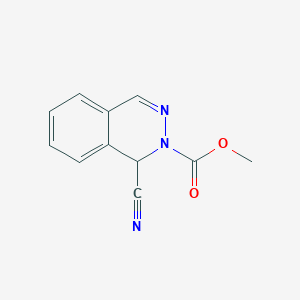
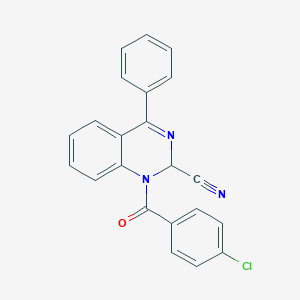
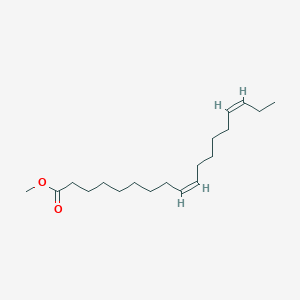
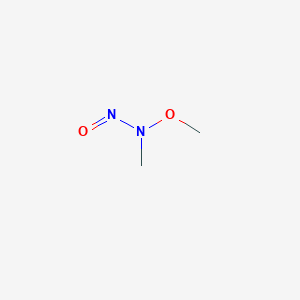
![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B231842.png)
